5-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
5-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound characterized by its unique biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Sulfonylation: The pyrrolidin-1-ylsulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include sulfides and thiols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
5-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 5-Methoxy-3-[(pyrrolidin-1-yl)methyl]-1H-indole
- 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
- 3-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid, pinacol ester
Uniqueness: 5-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-24-16-10-14(9-15(11-16)18(20)21)13-5-4-6-17(12-13)25(22,23)19-7-2-3-8-19/h4-6,9-12H,2-3,7-8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBKNUCGJXEGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692326 |
Source
|
Record name | 5-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-85-3 |
Source
|
Record name | 5-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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